3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile
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Overview
Description
3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Substitution with Phenyl Groups: The pyrazole ring is then substituted with phenyl groups through a condensation reaction with benzaldehyde derivatives.
Attachment of the Benzonitrile Moiety: The final step involves the reaction of the substituted pyrazole with benzonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A simpler analog with similar structural features but lacking the benzonitrile moiety.
3-Methyl-1-phenyl-1H-pyrazole: Another related compound with a single phenyl substitution.
Uniqueness
3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile is unique due to its combination of a pyrazole ring with phenyl groups and a benzonitrile moiety
Properties
CAS No. |
60627-89-6 |
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Molecular Formula |
C24H19N3O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[(1-methyl-3,5-diphenylpyrazol-4-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C24H19N3O/c1-27-23(21-13-6-3-7-14-21)24(22(26-27)20-11-4-2-5-12-20)28-17-19-10-8-9-18(15-19)16-25/h2-15H,17H2,1H3 |
InChI Key |
OZDBFMZLXSUOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC(=CC=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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